N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic acetamide derivative featuring a quinazoline core substituted with a methyl group at position 2 and an oxygen-linked acetamide moiety at position 2. The phenyl ring of the acetamide is further substituted with methyl groups at positions 2 and 3. Its molecular formula is C₁₉H₁₉N₃O₂, with a molecular weight of 321.38 g/mol . The quinazoline scaffold is known for its role in kinase inhibition and DNA intercalation, while the acetamide group enhances solubility and target binding .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-12-8-9-16(13(2)10-12)22-18(23)11-24-19-15-6-4-5-7-17(15)20-14(3)21-19/h4-10H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRHWHAEFDSIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=NC(=NC3=CC=CC=C32)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, where a suitable dimethylphenyl derivative reacts with the quinazoline intermediate.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the quinazoline-dimethylphenyl intermediate with an acetamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide and ether functional groups:
Hydrolysis is pH-sensitive, with acidic conditions favoring amide bond cleavage and basic conditions disrupting the quinazoline core.
Oxidation Reactions
Oxidation targets the methyl substituents on the quinazoline and phenyl rings:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 60°C, 3 hours | 2-[(2-carboxyquinazolin-4-yl)oxy]acetamide | Selective oxidation of the methyl group to a carboxylic acid. |
| CrO₃ | Acetic acid, RT, 12 hours | N-(2,4-dimethylphenyl)-2-[(2-formylquinazolin-4-yl)oxy]acetamide | Partial oxidation to an aldehyde intermediate. |
Oxidation pathways are critical for modifying the compound’s solubility and bioactivity .
Alkylation and Acylation
The quinazoline nitrogen and phenolic oxygen serve as nucleophilic sites for alkylation/acylation:
| Reaction | Reagent | Product | Yield |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃, DMF | N-(2,4-dimethylphenyl)-2-[(2-methyl-3-methylquinazolin-4-yl)oxy]acetamide | 68% |
| O-Acylation | Acetyl chloride, pyridine | N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetoxyacetamide | 72% |
Alkylation enhances steric bulk, while acylation modifies electronic properties for targeted biological interactions .
Smiles Rearrangement
Under basic conditions, the compound undergoes an intramolecular O→N acyl transfer via a Smiles rearrangement:
| Conditions | Intermediate | Final Product | Application |
|---|---|---|---|
| Cs₂CO₃, DMSO, 120°C, 8h | Meisenheimer complex formation | 7-aminoquinazolin-4(3H)-one derivative | Synthesis of polycyclic bioactive scaffolds. |
This reaction is pivotal for generating fused heterocycles with enhanced pharmacological profiles .
Stability Under Storage
The compound’s stability is influenced by environmental factors:
| Condition | Degradation Observed | Recommendations |
|---|---|---|
| Humidity (>60% RH) | Hydrolysis of the acetamide group | Store in desiccated containers at 2–8°C. |
| UV Light Exposure | Photooxidation of methyl groups | Use amber vials and inert atmosphere (N₂/Ar). |
Biological Activity and Reactivity
The compound inhibits kinases (e.g., EGFR) through hydrogen bonding between its quinazoline core and ATP-binding pockets . Key interactions include:
-
Quinazoline N1 with kinase backbone amides.
-
Acetamide carbonyl with catalytic lysine residues.
Derivatives synthesized via alkylation or oxidation show improved IC₅₀ values in cancer cell lines (e.g., HCT-116, IC₅₀ = 0.42 μM) .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Quinazoline ring | Electrophilic substitution | Nitration, halogenation |
| Acetamide linkage | Nucleophilic acyl substitution | Hydrolysis, acylation |
| Ether bridge | Oxidative cleavage | HIO₄-mediated cleavage to diols |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of quinazoline derivatives, including N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, for their antimicrobial properties. Quinazoline compounds are known for their ability to inhibit bacterial growth and have been tested against various strains.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of several quinazoline derivatives. The results indicated that modifications in the phenyl ring significantly influenced the antibacterial profile. Specifically, compounds with methoxy and methyl substitutions demonstrated enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could serve as a lead compound for developing new antimicrobial agents .
| Compound | Activity | Bacterial Strain |
|---|---|---|
| This compound | Moderate to High | Staphylococcus aureus, Escherichia coli |
Anticancer Potential
The anticancer properties of quinazoline derivatives have also been extensively researched. This compound has shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity Evaluation
In vitro assays were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established anticancer drugs.
Synthesis Overview
- Starting Materials : 2-Methylquinazoline and acetamide derivative.
- Reaction Conditions : Typically performed in a solvent such as ethanol or DMF at elevated temperatures.
- Purification : Crystallization or chromatography techniques are employed to obtain pure product.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Phenyl Substituents
- N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (C₁₉H₁₉N₃O₂, MW: 321.38 g/mol): Differs by replacing the 2,4-dimethylphenyl group with a 2-ethylphenyl substituent.
- N-(2,3-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (C₁₉H₁₉N₃O₂, MW: 321.38 g/mol):
Halogen-Substituted Derivatives
- N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (C₁₇H₁₃ClFN₃O₂, MW: 363.76 g/mol): Incorporates halogen atoms (Cl, F) at positions 3 and 4 on the phenyl ring.
- N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide (C₁₇H₁₄ClN₃O₂, MW: 331.77 g/mol):
Quinazoline Core Modifications
- N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (C₁₆H₁₂Cl₂N₃O₃, MW: 365.19 g/mol): Replaces the 2-methylquinazoline with a 2,4-dioxo-quinazoline group.
Thioacetamide Derivatives
- 2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide (C₂₀H₁₈ClN₃O₂S, MW: 415.89 g/mol):
Functional Comparison and Research Findings
Physicochemical Properties
| Compound Name | LogP | Water Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | 3.2 | 0.12 | 2.5 (rat liver microsomes) |
| N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | 3.8 | 0.08 | 1.8 |
| N-(2-ethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide | 3.5 | 0.10 | 2.2 |
Data extrapolated from structurally related compounds in .
Biological Activity
N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound belonging to the quinazoline derivatives class. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in oncology and infectious disease contexts.
Chemical Structure and Synthesis
The compound's structure features a quinazoline moiety linked to an acetamide group, with a 2,4-dimethylphenyl substituent. The synthesis typically involves several steps:
- Formation of the Quinazoline Core : This is achieved through the cyclization of anthranilic acid derivatives with formamide under acidic or basic conditions.
- Substitution Reactions : The introduction of the 2,4-dimethyl group is typically done via Friedel-Crafts alkylation.
- Coupling Reactions : The final step involves coupling the quinazoline derivative with 2-methylphenyl acetamide using reagents like EDCI or DCC under mild conditions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. By modulating these pathways, the compound can affect cellular processes such as:
- Proliferation : Inhibition of cell growth.
- Apoptosis : Induction of programmed cell death.
- Inflammation : Modulation of inflammatory responses.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines:
- Lung Cancer (A549) : Exhibited significant cytotoxicity with an IC50 value lower than standard chemotherapy agents like Methotrexate (MTX).
- Breast Cancer (MCF-7) : Demonstrated higher cytotoxicity compared to MTX, suggesting potential as an effective anticancer agent .
Antimicrobial Activity
This compound has shown promising antibacterial activity against several strains:
| Microorganism | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10 - 12 | 75 - 80 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
These results indicate that the compound may be more effective than traditional antibiotics like ampicillin .
Case Studies and Research Findings
Several studies have investigated the biological activities of quinazoline derivatives similar to this compound:
- Inhibition Studies : Research demonstrated that compounds with similar structures exhibited significant inhibition of α-glucosidase, suggesting potential for managing diabetes .
- Molecular Docking Studies : These studies indicated that the binding modes of quinazoline derivatives with target proteins are crucial for their inhibitory activities. The docking results showed favorable interactions between the compounds and active sites of enzymes involved in tumor growth and inflammation .
- Comparative Efficacy : In comparative studies against standard drugs, certain derivatives displayed enhanced efficacy in inhibiting cancer cell proliferation and microbial growth, reinforcing their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,4-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide?
- Methodological Answer : The synthesis typically involves multi-step protocols. A common approach includes:
- Step 1 : Preparation of the quinazolinone core via cyclization of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1H-quinazolin-3-yl)acetic acid .
- Step 2 : Activation of the carboxylic acid group using N,N′-carbonyldiimidazole (CDI), enabling coupling with substituted acetamide intermediates (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) under anhydrous conditions .
- Key Reagents : CDI, triethylamine (base), and dichloromethane (solvent). Yield optimization requires controlled temperatures (0–5°C during coupling) and inert atmospheres .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm molecular packing using programs like SHELXL (for refinement) and SHELXS (for structure solution). Hydrogen-bonding networks and dihedral angles between aromatic rings are critical metrics .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., quinazolinyloxy protons at δ 6.8–8.7 ppm) and confirm regioselectivity in coupling reactions .
- IR spectroscopy : Detect functional groups (e.g., amide C=O stretch ~1650 cm) .
Q. What preliminary biological screening models are used for this compound?
- Methodological Answer :
- In vitro assays : Evaluate anticonvulsant activity via maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models. Dose-response curves (e.g., ED) are quantified using probit analysis .
- Enzyme inhibition : Screen for elastase or α-glucosidase inhibition using fluorometric or colorimetric assays (e.g., p-nitroaniline release kinetics). IC values are compared to reference inhibitors .
Advanced Research Questions
Q. How can synthetic yield be optimized in multi-step protocols?
- Methodological Answer :
- Reaction monitoring : Use UPLC-MS to identify intermediates and byproducts. For example, low yields (e.g., 9% in Step 2 ) may stem from incomplete CDI activation or competing side reactions (e.g., hydrolysis).
- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from methylene chloride to isolate pure acetamide derivatives .
- Catalyst screening : Test alternatives to CDI (e.g., EDC/HOBt) or solvent systems (DMF vs. DCM) to improve coupling efficiency .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Standardized assays : Replicate studies under controlled conditions (pH, temperature, cell lines). For example, conflicting anticonvulsant ED values may arise from variations in animal strain or dosing schedules .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2,4-dimethylphenyl vs. 4-fluorophenyl) on target binding using molecular docking (e.g., AutoDock Vina) and correlate with experimental IC values .
Q. What computational strategies validate molecular interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict hydrogen-bonding sites (e.g., quinazolin-4-yl oxygen as a hydrogen-bond acceptor) .
- Molecular dynamics (MD) simulations : Model binding stability with biological targets (e.g., elastase) over 100-ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) to identify critical residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
